molecular formula C19H24BrO6P B12555403 Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester CAS No. 194022-79-2

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester

Katalognummer: B12555403
CAS-Nummer: 194022-79-2
Molekulargewicht: 459.3 g/mol
InChI-Schlüssel: MJBJVQXNQNAHQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester is a chemical compound with a complex structure that includes bromine, methoxy groups, and phenylmethyl groups

Vorbereitungsmethoden

The synthesis of phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester typically involves multiple steps. The synthetic route often starts with the preparation of 3-bromo-2,2-dimethoxypropyl alcohol, which is then reacted with phosphoric acid derivatives to form the ester. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of methoxy groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in its reactivity, allowing it to participate in various chemical pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

194022-79-2

Molekularformel

C19H24BrO6P

Molekulargewicht

459.3 g/mol

IUPAC-Name

dibenzyl (3-bromo-2,2-dimethoxypropyl) phosphate

InChI

InChI=1S/C19H24BrO6P/c1-22-19(15-20,23-2)16-26-27(21,24-13-17-9-5-3-6-10-17)25-14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI-Schlüssel

MJBJVQXNQNAHQG-UHFFFAOYSA-N

Kanonische SMILES

COC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)(CBr)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.